Lipophilicity (XLogP3‑AA) Advantage Over the Primary‑Amine Analog
The target compound exhibits a predicted XLogP3‑AA value of 0.6, compared with 0.1 for the primary‑amine analog (4‑bromo‑1‑ethyl‑1H‑pyrazol‑3‑yl)methanamine, representing a ΔLogP of +0.5 [1][2]. This difference aligns with the general class‑level observation that N‑methylation of aliphatic amines raises lipophilicity by approximately 0.5–1.0 log units [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 0.1 for (4‑bromo‑1‑ethyl‑1H‑pyrazol‑3‑yl)methanamine (CAS 1005610‑24‑1) |
| Quantified Difference | ΔLogP = +0.5 |
| Conditions | Predicted by XLogP3 3.0 algorithm as reported in PubChem (2024.11.20 release) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the target more suitable for cell‑based assays or for designing CNS‑penetrant lead series where a LogP > 0.5 is often desired.
- [1] PubChem. [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine (CID 7017502). XLogP3‑AA = 0.6. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1001500-18-0 (accessed 2026-04-26). View Source
- [2] PubChem. (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine (CID 17024597). XLogP3‑AA = 0.1. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1005610-24-1 (accessed 2026-04-26). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235‑248. doi:10.1517/17460441003605098. (Class‑level reference for N‑methylation effects on LogP). View Source
